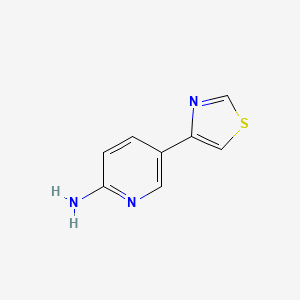

5-(1,3-Thiazol-4-yl)pyridin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7N3S |

|---|---|

Molecular Weight |

177.23 g/mol |

IUPAC Name |

5-(1,3-thiazol-4-yl)pyridin-2-amine |

InChI |

InChI=1S/C8H7N3S/c9-8-2-1-6(3-10-8)7-4-12-5-11-7/h1-5H,(H2,9,10) |

InChI Key |

BLUVHNUKFHZAAH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1C2=CSC=N2)N |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 5-(1,3-Thiazol-4-yl)pyridin-2-amine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthetic routes to 5-(1,3-thiazol-4-yl)pyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis of this molecule relies on the strategic coupling of pyridine and thiazole moieties. This document outlines the preparation of key precursors and details the most pertinent cross-coupling methodologies, supported by experimental protocols and quantitative data.

Retrosynthetic Analysis

The primary strategy for the synthesis of the target compound, this compound, involves the formation of a carbon-carbon bond between the C5 position of a pyridine ring and the C4 position of a thiazole ring. This can be achieved through modern palladium-catalyzed cross-coupling reactions. The two principal retrosynthetic disconnections are illustrated below:

Disconnection A points towards a Suzuki or Stille coupling, which are highly reliable methods for C-C bond formation. Disconnection B suggests a direct arylation approach, which can also be effective. This guide will focus on the more established and versatile Suzuki coupling pathway.

Synthesis of Key Precursors

The successful synthesis of the target molecule is contingent on the efficient preparation of the key building blocks: 2-amino-5-bromopyridine and a suitable thiazole coupling partner.

Preparation of 2-Amino-5-bromopyridine

2-Amino-5-bromopyridine is a crucial intermediate, and its synthesis is well-documented. The most common method involves the electrophilic bromination of 2-aminopyridine.[1]

Experimental Protocol: Bromination of 2-Aminopyridine [2]

-

In a suitable reaction vessel, dissolve 2-aminopyridine (1.0 eq) in glacial acetic acid.

-

Cool the solution to below 20°C using an ice bath.

-

Slowly add a solution of bromine (1.0 eq) in glacial acetic acid, maintaining the temperature below 20°C.

-

After the addition is complete, allow the reaction mixture to stir and warm to 50°C.

-

Upon completion (monitored by TLC), dilute the mixture with water and neutralize with a 40% sodium hydroxide solution.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

The crude product can be purified by washing with hot petroleum ether to remove any dibrominated byproduct, yielding 2-amino-5-bromopyridine.[2]

| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Yield (%) | Melting Point (°C) |

| 2-Aminopyridine | 94.12 | 3.0 | - | - |

| Bromine | 159.81 | 3.0 | - | - |

| 2-Amino-5-bromopyridine | 173.02 | - | 62-67 | 132-135 |

Table 1: Quantitative data for the synthesis of 2-amino-5-bromopyridine.[2]

Preparation of 4-Bromothiazole

4-Bromothiazole can be synthesized through various methods, including sequential bromination and debromination of thiazole.[3][4] An optimized procedure avoids the use of elemental bromine.[3]

Experimental Protocol: Synthesis of 4-Bromothiazole [3]

Detailed, optimized procedures for the synthesis of the full family of bromothiazoles, including 4-bromothiazole, have been developed to avoid hazardous reagents like elemental bromine and improve yields. These often involve sequential bromination and debromination steps.[3] For the purpose of this guide, it is assumed that 4-bromothiazole is either commercially available or synthesized according to established literature procedures.

Palladium-Catalyzed Cross-Coupling Reactions

The core of the synthesis is the palladium-catalyzed cross-coupling of the pyridine and thiazole fragments. The Suzuki and Stille reactions are particularly well-suited for this transformation.

Suzuki Coupling

The Suzuki coupling involves the reaction of an organoboron compound with an organohalide. In this case, 2-amino-5-bromopyridine can be coupled with a thiazole-4-boronic acid or its ester derivative.

Experimental Protocol: Suzuki Coupling

-

To a reaction vessel, add 2-amino-5-bromopyridine (1.0 eq), thiazole-4-boronic acid pinacol ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Add a degassed solvent system, typically a mixture of dioxane and water.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 100°C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and perform a standard aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Base | Solvent | Yield (%) |

| 2-Amino-5-bromopyridine | Thiazole-4-boronic acid pinacol ester | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Moderate to Good (estimated) |

Table 2: Representative conditions for Suzuki coupling.

Stille Coupling

The Stille coupling utilizes an organotin compound as the coupling partner for the organohalide.[5]

Experimental Protocol: Stille Coupling

-

In a reaction flask, combine 2-amino-5-bromopyridine (1.0 eq), 4-(tributylstannyl)thiazole (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Add a degassed anhydrous solvent like toluene or DMF.

-

Heat the mixture under an inert atmosphere at a temperature between 80 and 110°C.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction and quench with an aqueous solution of potassium fluoride to remove tin byproducts.

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Dry the organic phase, concentrate, and purify the residue by column chromatography.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Solvent | Yield (%) |

| 2-Amino-5-bromopyridine | 4-(Tributylstannyl)thiazole | Pd(PPh₃)₄ | Toluene | Moderate to Good (estimated) |

Table 3: Representative conditions for Stille coupling.

Spectroscopic Data

| Proton | Expected Chemical Shift (δ, ppm) |

| Thiazole-H | ~7.5 - 8.0 |

| Pyridine-H | ~6.5 - 8.5 |

| Amino-H | Broad singlet, variable |

Table 4: Expected ¹H NMR chemical shift ranges for this compound.

Conclusion

The synthesis of this compound can be effectively achieved through a convergent strategy employing palladium-catalyzed cross-coupling reactions. The Suzuki and Stille couplings represent robust and versatile methods for the key C-C bond formation between the pyridine and thiazole rings. The successful implementation of these synthetic routes relies on the efficient preparation of the halogenated precursors, 2-amino-5-bromopyridine and 4-bromothiazole. This guide provides a solid foundation for researchers to develop and optimize the synthesis of this and related heterocyclic compounds for applications in drug discovery and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Stille reaction - Wikipedia [en.wikipedia.org]

- 6. files.core.ac.uk [files.core.ac.uk]

An In-depth Technical Guide to the Chemical Properties of 5-(1,3-Thiazol-4-yl)pyridin-2-amine and its Analogs

Disclaimer: Direct experimental data for the specific compound 5-(1,3-Thiazol-4-yl)pyridin-2-amine is limited in publicly available scientific literature. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of the broader class of 5-(thiazolyl)pyridin-2-amines, using the target molecule as a representative scaffold. The information presented is based on established principles of organic chemistry and data from closely related analogs.

Introduction

The fusion of pyridine and thiazole rings creates a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The pyridine ring, a ubiquitous motif in natural products and pharmaceuticals, offers hydrogen bonding capabilities and can act as a basic center. The thiazole ring, another important pharmacophore, is known for its diverse biological activities, including antimicrobial and anticancer properties. The combination of these two heterocycles in a single molecule, such as this compound, presents a unique chemical entity with potential for a wide range of applications. This technical guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the chemical properties, synthetic strategies, and potential biological relevance of this class of compounds.

Core Chemical Structure and Properties

The core structure of this compound features a pyridine ring substituted at the 5-position with a 1,3-thiazole ring and an amino group at the 2-position.

Structure:

Predicted Physicochemical Properties:

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | ~177.22 g/mol | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |

| pKa | (Basic) ~4-6 (Pyridine N), ~2-4 (Amino group); (Acidic) ~8-10 (Thiazole C-H) | Affects ionization state at physiological pH, influencing solubility and receptor binding. |

| logP | ~1.5 - 2.5 | Indicates lipophilicity, which impacts membrane permeability and solubility. |

| Solubility | Moderately soluble in organic solvents, sparingly soluble in water. | Crucial for formulation and bioavailability. |

| Melting Point | Not available | Important for compound characterization and purity assessment. |

Synthesis Strategies

The synthesis of this compound can be approached through several well-established synthetic methodologies. A convergent approach, where the pyridine and thiazole moieties are synthesized separately and then coupled, is a common strategy.

General Synthetic Workflow

A plausible synthetic route involves the preparation of a 5-halopyridin-2-amine intermediate followed by the construction of the thiazole ring or a cross-coupling reaction with a pre-formed thiazole derivative.

Caption: A general synthetic workflow for this compound.

Experimental Protocols (Generalized)

Protocol 1: Synthesis of 2-Amino-5-bromopyridine (Halogenation)

This protocol describes a general method for the bromination of 2-aminopyridine.

-

Materials: 2-aminopyridine, N-bromosuccinimide (NBS), acetonitrile.

-

Procedure:

-

Dissolve 2-aminopyridine (1.0 eq) in acetonitrile in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (1.0-1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Protocol 2: Hantzsch Thiazole Synthesis

This protocol outlines the classic Hantzsch synthesis for forming a thiazole ring.[1][2]

-

Materials: α-halo ketone (e.g., 2-bromoacetaldehyde), thioamide.

-

Procedure:

-

Dissolve the thioamide (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Add the α-halo ketone (1.0 eq) to the solution.

-

Heat the reaction mixture to reflux for 2-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a base (e.g., sodium bicarbonate solution).

-

The product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent.

-

Purify the crude product by recrystallization or column chromatography.

-

Protocol 3: Suzuki Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed Suzuki coupling of a halopyridine with a boronic acid derivative.[3][4]

-

Materials: 2-Amino-5-bromopyridine, 4-(dihydroxyboryl)-1,3-thiazole (or its pinacol ester), palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃ or K₂CO₃), solvent (e.g., dioxane/water or DMF).

-

Procedure:

-

To a degassed mixture of the solvent, add 2-amino-5-bromopyridine (1.0 eq), the thiazole boronic acid derivative (1.2-1.5 eq), and the base (2.0-3.0 eq).

-

Add the palladium catalyst (0.05-0.1 eq).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C for 6-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the product by column chromatography.

-

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the interplay of its constituent rings and the amino substituent.

-

Pyridine Ring: The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated. The ring can undergo electrophilic substitution, although it is generally less reactive than benzene. The 2-amino group activates the ring towards electrophilic attack, primarily at the 3- and 5-positions.

-

Thiazole Ring: The thiazole ring is aromatic and can undergo electrophilic substitution, typically at the C5 position. The C2 proton of the thiazole ring can be deprotonated with a strong base, allowing for further functionalization.

-

Amino Group: The 2-amino group is nucleophilic and can undergo acylation, alkylation, and diazotization reactions. It also influences the electronic properties of the pyridine ring.

Potential Biological Significance and Signaling Pathways

While no specific biological activity has been reported for this compound, the combination of the thiazole and pyridine moieties is present in numerous biologically active compounds.[5][6] Derivatives of 2-aminopyridine and aryl-thiazoles have shown a wide range of pharmacological activities, including:

-

Anticancer Activity: Many thiazole-containing compounds exhibit anticancer properties by targeting various cellular pathways.[6]

-

Antimicrobial Activity: The thiazole ring is a key component of many antimicrobial agents.[7]

-

Kinase Inhibition: The pyridine and thiazole scaffolds are common in kinase inhibitors, which are crucial in cancer therapy.

Given the structural similarities to known bioactive molecules, it is plausible that this compound and its derivatives could interact with various biological targets. A hypothetical interaction with a kinase signaling pathway is depicted below.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound represents a promising heterocyclic scaffold with potential for diverse applications, particularly in drug discovery. While direct experimental data on this specific molecule is scarce, this guide provides a comprehensive framework for understanding its chemical properties, plausible synthetic routes, and potential biological activities based on the well-established chemistry of its constituent moieties. Further experimental investigation is warranted to fully elucidate the properties and potential of this intriguing molecule and its derivatives.

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. synarchive.com [synarchive.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(1,3-Thiazol-4-yl)pyridin-2-amine and its Chemical Class

Disclaimer: The specific chemical compound 5-(1,3-Thiazol-4-yl)pyridin-2-amine is a distinct isomer within the pyridinyl-thiazole amine family. Despite a thorough search of chemical databases and scientific literature, a specific CAS (Chemical Abstracts Service) number for this exact molecule could not be identified. The following guide provides a comprehensive overview of the synthesis, properties, and biological context of the broader class of 2-amino-5-(thiazolyl)pyridine derivatives, using this compound as a representative structure. The experimental protocols and data presented are based on closely related analogues and should be adapted and validated for the specific synthesis and analysis of the target compound.

Introduction to 2-Amino-5-(thiazolyl)pyridines

The fusion of pyridine and thiazole rings creates a heterocyclic scaffold of significant interest in medicinal chemistry. These compounds, particularly the 2-amino-5-(thiazolyl)pyridine core, are prevalent in the development of kinase inhibitors. The pyridine ring can establish crucial hydrogen bonds within the ATP-binding pocket of kinases, while the thiazole element offers a versatile platform for substitutions to enhance potency and selectivity. This class of molecules is being actively investigated for its therapeutic potential in oncology, inflammation, and neurodegenerative diseases.

Physicochemical and Identification Data

While specific data for this compound is not available, the table below summarizes the CAS numbers of several structurally related isomers and derivatives to provide a reference point for researchers.

| Compound Name | CAS Number | Molecular Formula | Notes |

| 5-(Pyridin-2-yl)-1,3-thiazol-2-amine | 1215073-56-5 | C₈H₇N₃S | Isomer with pyridine at position 5. |

| 4-(Pyridin-2-yl)-1,3-thiazol-2-amine | 30235-26-8 | C₈H₇N₃S | Isomer with pyridine at position 4. |

| 5-(2-Methyl-1,3-thiazol-4-yl)pyridin-2-amine | 1159820-16-2 | C₉H₉N₃S | A methylated thiazole analogue. |

| 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine | 68787-52-0 | C₇H₆N₄S | Related thiadiazole structure. |

Synthesis and Characterization

The synthesis of 2-amino-5-(thiazolyl)pyridines can be achieved through several established synthetic routes. A common and effective method is the Hantzsch thiazole synthesis, which involves the condensation of a thiourea derivative with an α-halocarbonyl compound.

General Synthesis Workflow

The logical workflow for synthesizing and characterizing a target compound like this compound is outlined below.

Caption: General workflow for synthesis and evaluation.

Representative Experimental Protocol: Synthesis of a 2-Amino-5-(thiazolyl)pyridine Derivative

This protocol is adapted from general procedures for Hantzsch thiazole synthesis and is provided as a representative method.

Objective: To synthesize a 2-amino-5-(thiazolyl)pyridine derivative.

Materials:

-

2-Amino-5-(1-bromoacetyl)pyridine (or a similar α-haloketone of a pyridine)

-

Thiourea

-

Ethanol

-

Sodium bicarbonate

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the α-haloketone pyridine derivative (1 equivalent) in ethanol.

-

Addition of Thiourea: Add thiourea (1.1 equivalents) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

-

Characterization: Characterize the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Activity and Signaling Pathways

Compounds of this class are frequently designed as inhibitors of protein kinases, which are key regulators of cellular signaling. Aberrant kinase activity is a hallmark of many cancers, making them important therapeutic targets.

Kinase Inhibition Signaling Pathway

The diagram below illustrates the general mechanism of action for a kinase inhibitor targeting a signaling pathway, such as the MAPK/ERK pathway, which is often implicated in cell proliferation and survival.

Caption: Representative kinase inhibition pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of a compound against a specific kinase.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of this compound against a target kinase (e.g., a specific RAF or MEK kinase).

Materials:

-

Recombinant active kinase

-

Kinase-specific peptide substrate

-

ATP (Adenosine triphosphate)

-

Test compound (this compound)

-

Kinase assay buffer

-

A detection reagent (e.g., ADP-Glo™, which measures ADP production)

-

384-well microplates

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Reaction Mixture: In a 384-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's protocol to measure the amount of ADP produced (which is proportional to kinase activity).

-

Data Analysis: Measure the luminescence or fluorescence signal using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

The 2-amino-5-(thiazolyl)pyridine scaffold is a promising platform for the development of novel therapeutics, particularly kinase inhibitors. While specific data for this compound is not publicly available, the established synthetic routes and biological screening methods for analogous compounds provide a clear roadmap for its synthesis and evaluation. Further research into this specific isomer could unveil unique biological activities and contribute to the development of new targeted therapies. Researchers and drug development professionals are encouraged to use the methodologies outlined in this guide as a starting point for their investigations into this important class of heterocyclic compounds.

"Structure elucidation of 5-(1,3-Thiazol-4-yl)pyridin-2-amine"

An In-depth Technical Guide on the Structure Elucidation of 5-(1,3-Thiazol-4-yl)pyridin-2-amine Analogues

Introduction

This technical guide provides a comprehensive overview of the structure elucidation of nitrogen-containing heterocyclic compounds, with a focus on a representative analogue, 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine, due to the limited specific data on this compound in the public domain. The methodologies and data presented are drawn from publicly available studies on structurally related compounds and serve as a practical guide for researchers, scientists, and drug development professionals. The principles and techniques described are broadly applicable to the characterization of novel pyridine-thiazole and pyridine-thiadiazole derivatives. These classes of compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties.[1][2][3]

Chemical Structure and Properties

The foundational step in the elucidation of a new chemical entity is the determination of its two-dimensional structure and fundamental properties. For the representative compound, 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine, the molecular formula is C7H6N4S.[4]

Diagram: Chemical Structure of 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine

References

- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: 5-(1,3-Thiazol-4-yl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the nuclear magnetic resonance (NMR) spectral data of the heterocyclic compound 5-(1,3-Thiazol-4-yl)pyridin-2-amine. Despite a comprehensive search of available scientific literature and chemical databases, explicit experimental ¹H and ¹³C NMR spectral data for this specific molecule could not be located. This document, therefore, provides a detailed overview of the expected spectral characteristics based on the analysis of structurally related compounds. Furthermore, it outlines a standardized experimental protocol for acquiring such data and presents a logical workflow for the synthesis and characterization of this and similar chemical entities. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel pyridine-thiazole derivatives in fields such as medicinal chemistry and materials science.

Introduction

The compound this compound belongs to a class of bicyclic heteroaromatic compounds that are of significant interest in drug discovery and development. The fusion of a pyridine ring with a thiazole moiety creates a scaffold with diverse potential for biological activity, owing to the combined electronic properties and hydrogen bonding capabilities of both ring systems. Accurate structural elucidation is paramount for understanding the structure-activity relationships (SAR) of such molecules, with NMR spectroscopy being the cornerstone of this characterization.

This guide focuses on the critical NMR spectral data necessary for the unambiguous identification and quality control of this compound. In the absence of direct experimental data, this document provides a predictive analysis and a framework for its experimental determination.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for the protons (¹H) and carbon atoms (¹³C) of this compound. These predictions are based on the analysis of similar structures found in the literature, such as isomers and substituted analogs. It is important to note that actual experimental values may vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2' (Thiazole) | ~8.8 - 9.0 | s | - |

| H5' (Thiazole) | ~7.5 - 7.8 | s | - |

| H3 (Pyridine) | ~7.6 - 7.9 | d | ~8.0 - 9.0 |

| H4 (Pyridine) | ~8.2 - 8.5 | dd | ~8.0 - 9.0, ~2.0 - 2.5 |

| H6 (Pyridine) | ~6.6 - 6.8 | d | ~2.0 - 2.5 |

| NH₂ | ~5.0 - 6.0 | br s | - |

Note: The broad singlet (br s) for the amine protons (NH₂) is characteristic and its chemical shift can be highly dependent on solvent and concentration. The assignments are based on standard IUPAC numbering for the pyridine and thiazole rings.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2' (Thiazole) | ~150 - 155 |

| C4' (Thiazole) | ~130 - 135 |

| C5' (Thiazole) | ~115 - 120 |

| C2 (Pyridine) | ~158 - 162 |

| C3 (Pyridine) | ~108 - 112 |

| C4 (Pyridine) | ~145 - 150 |

| C5 (Pyridine) | ~125 - 130 |

| C6 (Pyridine) | ~140 - 145 |

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for obtaining high-quality ¹H and ¹³C NMR spectra for a novel compound such as this compound.

3.1. Sample Preparation

-

Sample Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved by techniques such as column chromatography or recrystallization.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices for similar heterocyclic compounds include Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for visualizing exchangeable protons like those of the amine group.

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to the NMR tube to provide a reference signal at 0.00 ppm.

3.2. NMR Spectrometer Setup

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Typically 12-16 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Typically 0-200 ppm.

-

Number of Scans: 1024-4096 scans, as the ¹³C nucleus is less sensitive.

-

Relaxation Delay (d1): 2-5 seconds.

-

3.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton-proton connectivities.

-

Assign the peaks in both ¹H and ¹³C NMR spectra to the respective atoms in the molecule. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be invaluable for unambiguous assignments.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound, as well as a conceptual signaling pathway where such a molecule might act as an inhibitor.

Caption: Logical workflow for the synthesis and characterization.

Caption: Conceptual signaling pathway of kinase inhibition.

Conclusion

While direct experimental NMR data for this compound remains elusive in the current body of scientific literature, this guide provides a robust predictive framework for its ¹H and ¹³C NMR spectra. The detailed experimental protocol offers a clear path for researchers to obtain and analyze this crucial data. The provided workflows for synthesis, characterization, and a conceptual biological pathway further enrich the understanding of this compound's context in chemical and pharmaceutical research. It is anticipated that this technical guide will facilitate future studies on this and related heterocyclic molecules, ultimately contributing to advancements in the field.

Mass Spectrometry of 5-(1,3-Thiazol-4-yl)pyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometric behavior of 5-(1,3-Thiazol-4-yl)pyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines potential ionization methods, predicts fragmentation pathways, and presents a detailed, generalized experimental protocol for its analysis.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring substituted with an amino group and a thiazole ring. This structure confers a range of chemical properties that are relevant to its biological activity and necessitates precise analytical characterization. Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of such novel compounds.

Predicted Mass Spectral Data

While specific experimental mass spectral data for this compound is not widely published, we can predict its behavior based on the analysis of structurally similar compounds and established fragmentation patterns of aminopyridines and thiazoles.

The predicted protonated molecule would have a mass-to-charge ratio (m/z) of approximately 178.22.

Table 1: Predicted Key Mass Spectral Peaks for this compound

| Predicted m/z | Proposed Fragment Ion | Notes |

| 178.22 | [M+H]⁺ | Protonated molecular ion. |

| 151.24 | [M+H - HCN]⁺ | Loss of hydrogen cyanide from the pyridine ring. |

| 121.18 | [C₅H₅N₂S]⁺ | Fragmentation involving the thiazole ring. |

| 94.12 | [C₅H₆N₂]⁺ | Aminopyridine fragment. |

| 85.13 | [C₃H₃NS]⁺ | Thiazole ring fragment. |

Ionization Techniques

The choice of ionization technique is crucial for obtaining high-quality mass spectra with minimal fragmentation of the parent molecule.[1][2][3][4][5] For this compound, soft ionization methods are preferable to preserve the molecular ion.

-

Electrospray Ionization (ESI): ESI is a highly suitable technique for polar compounds like the target molecule.[1] It typically produces protonated molecules [M+H]⁺ with minimal fragmentation, making it ideal for accurate molecular weight determination.[1][3]

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is another effective method, particularly for less polar compounds that may not ionize well with ESI.[1][3] It also tends to produce protonated molecular ions.

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is a soft ionization technique that can be used for solid samples, often mixed with a matrix that absorbs laser energy to promote ionization.[3][4]

Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation.[3] While this can provide detailed structural information, it may result in a weak or absent molecular ion peak.[3]

Predicted Fragmentation Pathway

The fragmentation of this compound under mass spectrometry is expected to proceed through several key pathways, primarily involving the cleavage of the pyridine and thiazole rings and the bonds connecting them. The presence of the amino group will also influence the fragmentation pattern.[6]

The most common fragmentation patterns for aromatic and heterocyclic amines involve alpha-cleavage and loss of small neutral molecules.[6] For the pyridine ring, a characteristic loss is that of hydrogen cyanide (HCN). The thiazole ring can undergo cleavage to yield characteristic sulfur-containing fragments.

Below is a diagram illustrating a plausible fragmentation pathway for the protonated molecule.

Caption: Predicted fragmentation of this compound.

Experimental Protocol

This section outlines a general experimental protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI.

5.1. Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Working Solutions: Serially dilute the stock solution with the mobile phase to create a series of working standards with concentrations ranging from 1 ng/mL to 1 µg/mL.

5.2. Liquid Chromatography Conditions

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

5.3. Mass Spectrometry Conditions (ESI)

-

Ionization Mode: Positive ion mode is recommended to detect the protonated molecule [M+H]⁺.

-

Capillary Voltage: 3.0-4.0 kV.

-

Cone Voltage: 20-40 V.

-

Source Temperature: 120-150 °C.

-

Desolvation Gas: Nitrogen at a flow rate of 600-800 L/hr.

-

Desolvation Temperature: 350-500 °C.

-

Mass Range: Scan from m/z 50 to 500.

-

Data Acquisition: Full scan mode for molecular weight confirmation and tandem MS (MS/MS) for structural elucidation. For MS/MS, the protonated molecule (m/z 178.22) would be selected as the precursor ion and fragmented using collision-induced dissociation (CID) with argon as the collision gas.

Caption: General workflow for LC-MS analysis.

Conclusion

This guide provides a comprehensive overview of the expected mass spectrometric behavior of this compound. By employing soft ionization techniques such as ESI and utilizing a systematic LC-MS method, researchers can effectively confirm the molecular weight and gain valuable structural insights into this and related compounds. The predicted fragmentation patterns and detailed experimental protocol serve as a robust starting point for the analytical characterization of this important class of molecules.

References

FTIR Analysis of 5-(1,3-Thiazol-4-yl)pyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of the novel heterocyclic compound, 5-(1,3-Thiazol-4-yl)pyridin-2-amine. Given the absence of published experimental spectra for this specific molecule, this document outlines the expected vibrational modes based on established data for its constituent functional groups: a 2-aminopyridine moiety and a 4-substituted thiazole ring. The guide includes a detailed experimental protocol for acquiring the FTIR spectrum and a workflow for the analysis process.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring substituted with an amine group and a thiazole ring. Such hybrid molecular structures are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which may include enzyme inhibition and other therapeutic applications.

FTIR spectroscopy is an essential, non-destructive analytical technique for the structural elucidation and quality control of novel chemical entities. By measuring the absorption of infrared radiation by molecular vibrations, FTIR provides a unique "fingerprint" of a compound, allowing for the identification of its functional groups and overall structure. This guide serves as a predictive reference for the characterization of this compound.

Predicted FTIR Spectral Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound. The wavenumber ranges are derived from literature values for 2-aminopyridines, substituted thiazoles, and general aromatic compounds. The final experimental values may vary slightly due to the specific electronic and steric environment of the complete molecule.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group / Moiety | Expected Intensity |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretching | Primary Amine (-NH₂) | Medium, Broad |

| 3120 - 3050 | C-H Stretching | Aromatic (Pyridine & Thiazole Rings) | Medium to Weak |

| 1650 - 1610 | N-H Scissoring (Bending) | Primary Amine (-NH₂) | Strong to Medium |

| 1610 - 1580 | C=N and C=C Ring Stretching | Pyridine Ring | Strong |

| 1550 - 1470 | C=N and C=C Ring Stretching | Thiazole Ring Skeletal Vibrations[1][2] | Strong to Medium |

| 1480 - 1420 | C=C Ring Stretching | Pyridine Ring | Strong |

| 1340 - 1260 | C-N Stretching | Aryl-Amine (Pyridine-NH₂) | Strong |

| 1100 - 1000 | C-H In-plane Bending | Aromatic Rings | Medium to Weak |

| 900 - 800 | C-H Out-of-plane Bending | Pyridine Ring Substitution Pattern | Strong |

| 750 - 680 | C-S Stretching / Ring Deformation | Thiazole Ring | Medium to Weak |

Note: The fingerprint region (below 1500 cm⁻¹) will contain numerous overlapping bands corresponding to complex ring deformations, breathing modes, and other skeletal vibrations that are highly characteristic of the entire molecular structure.

Experimental Protocol for FTIR Analysis

This section provides a detailed methodology for obtaining a high-quality FTIR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique, which is common for solid samples.

3.1. Instrumentation

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

An ATR accessory, typically with a single-reflection diamond or zinc selenide (ZnSe) crystal.

3.2. Sample Preparation

-

Ensure the ATR crystal surface is impeccably clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.

-

Place a small amount (typically 1-2 mg) of the solid this compound powder onto the center of the ATR crystal.

-

Lower the press arm and apply consistent pressure using the torque knob to ensure firm and uniform contact between the sample and the crystal. Insufficient contact will result in a weak and distorted spectrum.

3.3. Data Acquisition

-

Background Scan: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic signals, which will be subtracted from the sample spectrum.

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32-64 scans (to improve signal-to-noise ratio)

-

-

Sample Scan: With the prepared sample under pressure on the ATR crystal, collect the sample spectrum using the same acquisition parameters as the background scan. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

3.4. Data Processing

-

ATR Correction: Apply an ATR correction algorithm available in the spectrometer software. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the resulting spectrum more comparable to a traditional transmission spectrum.

-

Baseline Correction: If the baseline of the spectrum is sloped or curved, apply a baseline correction to ensure accurate peak intensity measurements.

-

Peak Picking: Use the software's peak-finding tool to accurately identify the wavenumbers of the absorption maxima.

Mandatory Visualization: FTIR Analysis Workflow

The following diagram illustrates the logical workflow for the characterization of this compound using FTIR spectroscopy.

Caption: Workflow for FTIR spectroscopic analysis.

Interpretation and Conclusion

The structural confirmation of this compound relies on the collective identification of key vibrational bands. The presence of broad absorptions in the 3450-3300 cm⁻¹ region and a strong band around 1630 cm⁻¹ would confirm the primary amine group. A series of sharp peaks between 1610-1420 cm⁻¹ would be characteristic of the coupled C=C and C=N stretching vibrations within the two aromatic rings (pyridine and thiazole)[1][3]. Specifically, bands around 1550-1470 cm⁻¹ are strong indicators of the thiazole skeletal structure[2]. The C-N stretching of the amino group attached to the pyridine ring is expected as a strong band in the 1340-1260 cm⁻¹ region. Finally, the substitution pattern on the rings can be inferred from the C-H bending modes in the fingerprint region (< 1000 cm⁻¹).

By following the detailed protocol and comparing the resulting experimental spectrum with the predicted data table, researchers can confidently verify the identity and structural integrity of synthesized this compound, ensuring its suitability for further research and development.

References

An In-depth Technical Guide to the X-ray Crystallography of 5-(1,3-Thiazol-4-yl)pyridin-2-amine Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the X-ray crystallography of 5-(1,3-thiazol-4-yl)pyridin-2-amine analogs and related pyridine-thiazole scaffolds. It is designed to serve as a core resource for researchers in medicinal chemistry and structural biology, offering detailed experimental protocols, structured data for comparison, and visualizations of key processes and biological pathways.

Introduction

The this compound scaffold is a significant heterocyclic motif in modern drug discovery. Its unique structural and electronic properties make it a versatile building block for the design of potent and selective inhibitors of various enzymes, particularly protein kinases. The pyridine and thiazole rings offer multiple points for substitution, allowing for the fine-tuning of physicochemical properties and biological activity. X-ray crystallography is an indispensable tool for elucidating the three-dimensional structure of these analogs, providing critical insights into their conformation, intermolecular interactions, and binding modes with their biological targets. This guide will delve into the crystallographic analysis of representative compounds, their synthesis, and their relevance in targeting cellular signaling pathways.

Data Presentation: Crystallographic Data of Representative Analogs

While a comprehensive crystallographic dataset for a series of this compound analogs is not publicly available in a single study, this section presents crystallographic data from closely related structures to provide a comparative reference. The following tables summarize key crystallographic parameters for a substituted 4-(thiazol-5-yl)pyrimidine and a 5-(pyridyl)-1,3,4-thiadiazol-2-amine, which share core structural similarities.

Table 1: Crystallographic Data for 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine

| Parameter | Value |

| Chemical Formula | C₂₃H₂₃N₅S |

| Formula Weight | 401.52 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.886 (2) |

| b (Å) | 9.576 (3) |

| c (Å) | 13.531 (4) |

| α (°) | 86.590 (9) |

| β (°) | 81.657 (7) |

| γ (°) | 85.926 (8) |

| Volume (ų) | 1007.2 (5) |

| Z | 2 |

| Temperature (K) | 103 |

| Radiation (λ) | Mo Kα (0.71073 Å) |

| R-factor | 0.053 |

| Data Source | --INVALID-LINK-- |

Table 2: Crystallographic Data for 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine

| Parameter | Value |

| Chemical Formula | C₇H₆N₄S |

| Formula Weight | 178.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.066 (2) |

| b (Å) | 7.2380 (14) |

| c (Å) | 11.271 (2) |

| β (°) | 116.79 (3) |

| Volume (ų) | 805.9 (3) |

| Z | 4 |

| Temperature (K) | 294 |

| Radiation (λ) | Mo Kα |

| R-factor | 0.043 |

| Data Source | --INVALID-LINK-- |

Experimental Protocols

This section provides detailed methodologies for the synthesis, crystallization, and X-ray diffraction analysis of pyridine-thiazole analogs. These protocols are compiled from various sources and represent common practices in the field.

Synthesis of Pyridine-Thiazole Analogs

A common synthetic route to aminopyridine-thiazole derivatives is the Hantzsch thiazole synthesis.

General Procedure:

-

Thioamide Formation: A substituted aminopyridine is reacted with an isothiocyanate reagent (e.g., benzoyl isothiocyanate) to form the corresponding thiourea derivative.

-

Cyclization: The thiourea derivative is then reacted with an α-haloketone or α-haloaldehyde in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Work-up and Purification: The reaction mixture is typically cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization or column chromatography to yield the desired 5-(thiazolyl)pyridin-2-amine analog.

Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step.[1][2]

Common Crystallization Techniques:

-

Slow Evaporation:

-

Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, acetonitrile, or a mixture such as dichloromethane/hexane) to form a nearly saturated solution.

-

Filter the solution to remove any particulate matter.

-

Leave the vial partially covered in a vibration-free environment, allowing the solvent to evaporate slowly over several days to weeks.

-

-

Vapor Diffusion (Hanging Drop or Sitting Drop):

-

Prepare a concentrated solution of the compound in a good solvent.

-

Place a drop of this solution on a siliconized glass slide.

-

Invert the slide over a well containing a solvent in which the compound is less soluble (the precipitant).

-

Seal the well to create a closed system where the precipitant vapor slowly diffuses into the drop, reducing the solubility of the compound and promoting crystallization.

-

-

Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.

-

X-ray Diffraction Data Collection and Structure Solution

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam. The diffraction data are collected as a series of images at different crystal orientations. Data are typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

-

Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other structural parameters.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and structural determination of this compound analogs.

Signaling Pathway

Many pyridine-thiazole analogs have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.[3][4][5]

Conclusion

The this compound scaffold and its analogs represent a promising class of compounds with significant therapeutic potential, particularly as kinase inhibitors. This guide has provided a foundational understanding of the crystallographic analysis of these molecules, including representative data, detailed experimental protocols, and visualizations of relevant workflows and biological pathways. The continued application of X-ray crystallography will be paramount in the rational design and optimization of new, more effective therapeutic agents based on this versatile chemical framework. Further research that publishes comprehensive structure-activity relationship studies with corresponding crystallographic data for a series of these analogs will be invaluable to the scientific community.

References

- 1. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, X-ray Crystallographic Analysis, and Biological Evaluation of Thiazole Derivatives as Potent and Sel… [ouci.dntb.gov.ua]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

Initial Biological Screening of 5-(1,3-Thiazol-4-yl)pyridin-2-amine: A Technical Guide

Abstract

This technical guide outlines a strategic approach to the initial biological screening of the novel compound, 5-(1,3-Thiazol-4-yl)pyridin-2-amine. The pyridine and thiazole moieties are prevalent scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[1][2][3][4] This document provides a comprehensive framework for the preliminary assessment of this compound's cytotoxic effects, its interaction with the human kinome, and its potential activity at G-protein coupled receptors (GPCRs). Detailed experimental protocols, data presentation templates, and workflow visualizations are provided to guide researchers in drug development and related scientific fields.

Introduction

The confluence of a pyridine ring and a thiazole nucleus in a single molecular entity presents a compelling starting point for drug discovery. Thiazole-containing compounds are known to interact with various biological targets, including protein and lipid kinases, while pyridine derivatives are integral to numerous approved therapeutics.[2] An initial, broad-based biological screening is a critical first step in elucidating the therapeutic potential and possible liabilities of a novel chemical entity like this compound.

This guide details a tiered in vitro screening cascade designed to provide a foundational biological profile of the compound.[5][6] The proposed workflow begins with a general cytotoxicity assessment, followed by broader profiling against major target classes to identify potential mechanisms of action or off-target effects.

Tier 1: Cytotoxicity Profiling

A primary assessment of a novel compound's effect on cell viability is fundamental to understanding its therapeutic window. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]

Experimental Protocol: MTT Assay

This protocol is adapted for a 96-well plate format suitable for screening against a panel of human cancer cell lines.

Materials:

-

This compound (herein referred to as "test compound")

-

Human cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in sterile PBS)[7]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[9]

-

96-well flat-bottom sterile microplates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include vehicle-only wells as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.[9]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[10][11] The plate can be gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.[7][11]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. The reference wavelength should be greater than 650 nm.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

Data Presentation: Cytotoxicity

The quantitative results from the MTT assay should be summarized in a clear, tabular format.

| Cell Line | Tissue of Origin | Test Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.2 | 0.8 |

| A549 | Lung Carcinoma | 22.5 | 1.2 |

| HepG2 | Hepatocellular Carcinoma | 18.9 | 1.0 |

| PC3 | Prostate Adenocarcinoma | > 50 | 2.5 |

Table 1: Hypothetical IC₅₀ values for this compound against a panel of human cancer cell lines.

Workflow Visualization

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Tier 2: Kinase Selectivity Profiling

Given that thiazole derivatives are known inhibitors of various kinases, a broad kinome scan is a logical next step to identify potential protein kinase targets.[2] Kinase selectivity profiling systems allow for the screening of a compound against a panel of kinases to determine its inhibitory activity and specificity.[12]

Experimental Protocol: Kinome Profiling

This protocol outlines a general method for using a commercial kinase profiling system, which typically utilizes a luminescence-based assay to measure ATP consumption.

Materials:

-

Test compound

-

Kinase Selectivity Profiling System (e.g., Promega Kinase-Glo®) including kinases, substrates, and reaction buffers[12]

-

Staurosporine (positive control, broad-spectrum kinase inhibitor)

-

Low-volume 384-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare kinase reaction buffer, ATP solution, and kinase/substrate pairs according to the manufacturer's instructions. Prepare serial dilutions of the test compound and staurosporine.

-

Kinase Reaction Setup: In a 384-well plate, add the kinase reaction buffer, the test compound at various concentrations (typically a single high concentration, e.g., 10 µM, for initial screening), and the specific kinase/substrate pair for each well.

-

Reaction Initiation: Initiate the kinase reaction by adding the ATP solution. Mix briefly on a plate shaker.

-

Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add the kinase detection reagent (which measures the remaining ATP) to each well. Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

Signal Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control. A lower luminescent signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.

Percent Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background))

Data Presentation: Kinase Inhibition

The results of the single-concentration screen should be tabulated, highlighting kinases with significant inhibition.

| Kinase Family | Kinase Target | Percent Inhibition at 10 µM |

| TK | ABL1 | 8.2 |

| TK | SRC | 91.5 |

| TK | EGFR | 12.3 |

| AGC | AKT1 | 5.5 |

| CAMK | CAMK2A | 3.1 |

| CMGC | CDK2/cyclin A | 78.9 |

| CMGC | GSK3B | 6.7 |

Table 2: Hypothetical kinase inhibition profile for this compound.

Signaling Pathway Visualization

Based on the hypothetical hit on SRC, a diagram of a simplified SRC signaling pathway is provided.

Caption: Inhibition of SRC by the test compound can block downstream signaling.

Tier 3: GPCR Screening

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are major drug targets.[13][14] An initial screen against a panel of GPCRs can reveal unexpected activities and provide new therapeutic avenues.

Experimental Protocol: Calcium Mobilization Assay

This protocol is suitable for high-throughput screening of GPCRs that signal through the Gq pathway, leading to an increase in intracellular calcium.

Materials:

-

Test compound

-

Cell line stably expressing the target Gq-coupled GPCR

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Known agonist/antagonist for the target GPCR

-

Fluorescent plate reader with an injection system

Procedure:

-

Cell Plating: Plate the cells in a black, clear-bottom 96- or 384-well plate and grow to confluence.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.

-

Compound Addition: Place the plate in the fluorescent reader. Add the test compound at various concentrations.

-

Agonist Mode Screening: Measure the fluorescent signal over time to detect any increase in intracellular calcium, indicating agonistic activity.

-

Antagonist Mode Screening: After a short pre-incubation with the test compound, inject a known agonist at its EC₈₀ concentration and measure the fluorescent signal. A reduction in the agonist-induced signal indicates antagonistic activity.

-

Data Analysis: Quantify the response as a percentage of the maximum signal produced by a saturating concentration of the known agonist. Determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Data Presentation: GPCR Activity

Summarize the screening results in a table, noting any significant activity.

| GPCR Target | Pathway | Activity Mode | Potency (EC₅₀/IC₅₀, µM) | Efficacy (% of Control Agonist) |

| ADRB2 | Gs | Agonist | > 30 | N/A |

| HTR2A | Gq | Antagonist | 8.7 | N/A (Inhibition: 88%) |

| OPRM1 | Gi | Agonist | > 30 | N/A |

| A2aR | Gs | Antagonist | > 30 | N/A |

Table 3: Hypothetical screening results for this compound against a panel of GPCRs.

Logical Relationship Visualization

Caption: Decision logic for classifying GPCR activity.

Conclusion

This technical guide provides a structured, multi-tiered approach for the initial biological evaluation of this compound. The proposed screening cascade, from general cytotoxicity to more specific kinase and GPCR profiling, is designed to efficiently generate a foundational dataset. This data is crucial for making informed decisions in the early stages of drug discovery, enabling the prioritization of compounds for further lead optimization or, conversely, the timely termination of unpromising candidates. The detailed protocols and visualization tools included herein serve as a practical resource for researchers embarking on the characterization of novel chemical entities.

References

- 1. Derivatives of pyridine and thiazole hybrid: Synthesis, DFT, biological evaluation via antimicrobial and DNA cleavage activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. international-biopharma.com [international-biopharma.com]

- 6. international-biopharma.com [international-biopharma.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. broadpharm.com [broadpharm.com]

- 11. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Kinase Selectivity Profiling System: General Panel Protocol [fi.promega.com]

- 13. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

Hypothesized Mechanism of Action: 5-(1,3-Thiazol-4-yl)pyridin-2-amine

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This document outlines the hypothesized mechanism of action for the novel compound 5-(1,3-Thiazol-4-yl)pyridin-2-amine. Based on extensive analysis of structurally related molecules, the primary mechanism of action is proposed to be the inhibition of protein kinases. The 2-aminopyridine and thiazole moieties are core components of numerous clinically relevant kinase inhibitors. This guide synthesizes available data on analogous compounds to build a robust hypothesis, provides detailed experimental protocols for mechanism validation, and presents quantitative data from related molecules to inform future studies.

Core Hypothesized Mechanism of Action: Protein Kinase Inhibition

The chemical scaffold of this compound, featuring a pyridinyl-thiazole core, is a privileged structure in modern medicinal chemistry, frequently associated with the inhibition of protein kinases.[1][2] Protein kinases are crucial regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.

The proposed mechanism is ATP-competitive inhibition. The heterocyclic rings of the compound are hypothesized to occupy the adenine-binding pocket of the kinase's ATP-binding site. The nitrogen atoms on the pyridine and thiazole rings can form critical hydrogen bonds with the "hinge" region of the kinase, a key interaction for many type I and type II kinase inhibitors. This occupation of the ATP-binding site prevents the phosphorylation of substrate proteins, thereby blocking downstream signal transduction.

Based on the activity of close structural analogs, several kinase families are predicted as potential targets:

-

Cyclin-Dependent Kinases (CDKs): A series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives have demonstrated high potency and selectivity as inhibitors of CDK4 and CDK6, key regulators of the G1-S phase transition in the cell cycle.[3] Inhibition of these kinases leads to cell cycle arrest and has proven to be an effective anti-cancer strategy.

-

Aurora Kinases: N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been identified as potent inhibitors of Aurora A and B kinases, which are essential for mitotic progression.[4][5] Inhibition of these kinases results in aberrant mitosis and subsequent cell death.

-

Vascular Endothelial Growth Factor Receptor (VEGFR) Kinases: N-(1,3-thiazol-2-yl)pyridin-2-amines have been developed as potent inhibitors of KDR (VEGFR-2), a key mediator of angiogenesis.[6]

-

Transforming Growth Factor-Beta (TGF-β) Receptors: While structurally more distinct, inhibitors of the TGF-β type I receptor (ALK5), a serine/threonine kinase, often contain heterocyclic scaffolds. Inhibition of this pathway can modulate cell growth, differentiation, and immune responses.

The specific kinase or kinases inhibited by this compound would determine its ultimate biological effect, ranging from cell cycle arrest and anti-proliferative activity to anti-angiogenic effects.

Quantitative Data from Structurally Related Compounds

The following tables summarize the inhibitory activities of structurally analogous compounds against their respective kinase targets and their effects on cancer cell proliferation. This data serves as a benchmark for the anticipated potency of this compound.

Table 1: Kinase Inhibitory Activity of Analogous Compounds

| Compound Class | Target Kinase(s) | Potency Metric | Value (nM) |

| 4-(4-Methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine (Cmpd 78) | CDK4 | Ki | 1 |

| CDK6 | Ki | 34 | |

| 4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116) | Aurora A | Ki | 8.0 |

| Aurora B | Ki | 9.2 |

Data sourced from studies on CDK4/6 and Aurora kinase inhibitors.[3][4][5]

Table 2: Anti-proliferative Activity of Analogous Compounds

| Compound Class | Cell Line | Potency Metric | Value (nM) |

| 4-(4-Methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine (Cmpd 78) | MV4-11 | GI50 | 23 |

Data represents the concentration for 50% inhibition of cell proliferation.[3]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the hypothesized signaling pathways and a general workflow for experimental validation.

Caption: Hypothesized kinase inhibition signaling pathways.

Caption: Experimental workflow for mechanism of action validation.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol is adapted for determining the inhibitory activity of the test compound against a purified kinase, such as ALK5, CDK4, or KDR.

Materials:

-

Purified recombinant kinase

-

Appropriate kinase substrate (e.g., Myelin Basic Protein for some kinases, specific peptides for others)

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 µM DTT)[7]

-

ATP solution

-

Test compound (this compound) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should not exceed 1%.

-

In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).

-

Add 2 µL of the kinase solution (pre-diluted in kinase buffer to the optimal concentration).

-

Add 2 µL of a substrate/ATP mixture (prepared in kinase buffer). The ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at room temperature for 60-120 minutes.[7][8]

-

To stop the kinase reaction and deplete remaining ATP, add 5 µL of ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes in the dark.

-

Read luminescence using a plate reader.

-

Calculate the percent inhibition relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, MV4-11, A549)

-

Complete cell culture medium

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear, flat-bottom tissue culture plates

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 103 to 1 x 104 cells/well) in 100 µL of medium.

-

Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium and add 100 µL of the medium containing the test compound or vehicle control (DMSO) to the wells.

-

Incubate for the desired treatment period (e.g., 72 hours).

-

Add 10 µL of the 5 mg/mL MTT solution to each well.[10]

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.

Phospho-Protein Detection by Western Blot

This protocol is designed to detect changes in the phosphorylation status of a kinase's direct downstream substrate (e.g., Phospho-Smad2/3 for TGF-βR or Phospho-Rb for CDK4/6) in response to treatment with the test compound.

Materials:

-

Cell line of interest

-

Test compound

-

Appropriate stimulating ligand if necessary (e.g., TGF-β1)

-

Cell Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., sodium pyrophosphate, beta-glycerophosphate).[11]

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (specific for the phosphorylated target and the total protein)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

Procedure:

-

Plate cells and grow to 80-90% confluency.

-

Starve cells in serum-free medium for 18-24 hours if necessary to reduce basal signaling.

-

Pre-treat cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with the appropriate ligand (e.g., 10 ng/mL TGF-β1 for 30 minutes) if required to activate the pathway.[11]

-

Wash cells twice with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Sonicate the lysate briefly to shear DNA and ensure extraction of nuclear proteins.[11]

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Using BSA instead of milk is often recommended for phospho-antibodies to reduce background.[12]

-

Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-phospho-Smad2) overnight at 4°C with gentle agitation.[12]

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the bands using an imaging system.

-

Strip the membrane (if necessary) and re-probe with an antibody against the total protein and a loading control (e.g., β-actin) to confirm equal protein loading.

Conclusion and Future Directions